![molecular formula C12H13N3O2S B2498814 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1257552-89-8](/img/structure/B2498814.png)
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Overview
Description
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a benzothiadiazole moiety, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Coupling with Benzothiadiazole: The benzothiadiazole moiety can be coupled with the cyclopropyl intermediate through a nucleophilic substitution reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, usually through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
Chemical Applications
The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of derivatives with enhanced properties. For instance:
- Synthesis of Complex Molecules : It can be utilized in the creation of novel chemical entities through various synthetic routes, such as cyclopropanation and nucleophilic substitution reactions, which facilitate the introduction of diverse functional groups.
- Material Science : The compound's structural features make it suitable for developing advanced materials, including polymers and coatings that exhibit improved mechanical and thermal properties.
Biological Applications
Research indicates that N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has significant potential in biological research:
- Biochemical Probes : The compound is investigated for its role as a biochemical probe or inhibitor in various biological pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities. By inhibiting enzymes involved in inflammation or cancer progression, the compound may provide new avenues for treatment .
Medicinal Applications
The medicinal potential of this compound is noteworthy:
- Anti-inflammatory Agents : Research has demonstrated that compounds similar to this benzothiadiazole derivative exhibit significant analgesic and anti-inflammatory properties. They have been shown to increase pain thresholds and suppress inflammatory responses more effectively than established medications like Lornoxicam and Diclofenac .
- Cancer Research : Ongoing studies aim to explore the compound's efficacy in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.
Industrial Applications
In industrial settings, this compound finds utility in:
- Development of Coatings : Its unique chemical structure allows it to be incorporated into coatings that require specific properties such as durability and resistance to environmental factors.
- Agricultural Chemicals : The compound may also play a role in developing agrochemicals due to its potential biological activity against pests or pathogens .
Case Studies
Mechanism of Action
The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
- **N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-4-carboxamide
- **N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-6-carboxamide
Uniqueness
This compound stands out due to its specific substitution pattern on the benzothiadiazole ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the cyclopropyl and hydroxymethyl groups may influence its pharmacological properties. The chemical structure can be represented as follows:
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiadiazole have been shown to inhibit cell proliferation in low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) across different cancer types such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (kidney cancer) cells .
Table 1: Antiproliferative Activity of Benzothiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Hydroxy-4-methoxy derivative | MCF-7 | 1.2 |
Cyano-substituted derivative | HCT116 | 3.7 |
Hydroxy-substituted derivative | HEK293 | 5.3 |
The antiproliferative activity of benzothiadiazole derivatives is often linked to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some benzothiadiazole derivatives have demonstrated antimicrobial activity. For example, certain compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .
Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Hydroxy-substituted derivative | E. faecalis | 8 |
Trihydroxy-substituted derivative | S. aureus | 16 |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of benzothiadiazole derivatives, including this compound, in vitro against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations below 10 µM. Notably, the compound exhibited higher selectivity towards MCF-7 cells compared to other tested lines.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzothiadiazole derivatives against clinical isolates of Staphylococcus aureus. The study reported that specific derivatives achieved an MIC value significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclopropane derivatives and benzothiadiazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for coupling reactions to enhance solubility and yield .
- Catalysts : Palladium-based catalysts or organocatalysts (e.g., triethylamine) improve regioselectivity in carboxamide bond formation .
- Temperature control : Reactions typically proceed at 60–100°C to balance kinetics and thermal stability of intermediates .
Example Protocol :
React 1-(hydroxymethyl)cyclopropanemethylamine with benzothiadiazole-5-carbonyl chloride in DMF at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropane ring integrity and carboxamide bond formation (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 335.12) .
- Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., 1680 cm⁻¹ for C=O stretch) .
Table 1: Key Spectroscopic Benchmarks
Functional Group | NMR Shift (ppm) | IR Band (cm⁻¹) |
---|---|---|
Cyclopropane CH₂ | 1.2–1.5 (¹H) | - |
Carboxamide C=O | - | 1670–1680 |
Benzothiadiazole | 7.8–8.5 (¹H) | 1550 (C=N) |
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- In vitro assays :
- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays at 1–100 µM concentrations .
- Antimicrobial : Test bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution .
- Dose-response analysis : Use IC₅₀/EC₅₀ calculations to prioritize lead candidates .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Batch reproducibility : Ensure ≥95% purity via HPLC and control solvent residues (e.g., DMF < 0.1%) .
- Standardized assays : Use identical cell lines/passage numbers and positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies : Employ molecular docking to verify target binding (e.g., kinase or protease inhibition) and correlate with activity trends .
Q. What reaction mechanisms govern the stability of the cyclopropane moiety under acidic/basic conditions?
Methodological Answer: The cyclopropane ring is susceptible to ring-opening via:
- Acidic conditions : Protonation at the hydroxymethyl group triggers strain-driven cleavage (e.g., in HCl/THF, forming allylic derivatives) .
- Oxidative stress : Hydrogen peroxide or m-CPBA oxidizes the cyclopropane to epoxides or ketones .
Experimental validation : - Monitor degradation via LC-MS under pH 2–12 buffers at 37°C .
- Use DFT calculations to predict reaction pathways .
Q. How can molecular interactions with biological targets be systematically studied?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to identify binding motifs .
- Metabolomics : Track cellular metabolite shifts via LC-MS after treatment to infer pathway modulation .
Q. What strategies address low aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the hydroxymethyl group to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) or cyclodextrin complexes .
- Co-solvent systems : Use 10% DMSO/90% saline for intraperitoneal administration .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-7-12(3-4-12)6-13-11(17)8-1-2-9-10(5-8)15-18-14-9/h1-2,5,16H,3-4,6-7H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXNNJXQZFINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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